Amide Derivatives: A series of amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid were synthesized and screened for their anti-inflammatory and related biological activities. This synthesis involved reacting (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid with various amines to form the desired amide derivatives. []
Michael Addition Reactions: The synthesis of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)(aryl)(methyl)malononitrile derivatives was achieved through the Michael addition of malononitrile to various indenones. This reaction was catalyzed by potassium tert-butoxide or phase-transfer catalysts such as benzyltriethylammonium chloride or N-benzylcinchonidinium chloride. []
Resolution of Aminoindan Intermediates: Enantiomerically pure (R)-(5-amino-2,3-dihydro-1H-inden-2-yl)-carbamic acid methyl ester was synthesized through three different routes. Each route involved the resolution of a different aminoindan intermediate, highlighting the versatility of this approach in obtaining enantiomerically pure compounds. []
X-ray Crystallography: X-ray crystallography studies provided detailed insights into the three-dimensional structure of several derivatives. For instance, the crystal structure of N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide revealed a planar triangular geometry around the nitrogen atom of the acetamide group. [] Similarly, X-ray crystallography confirmed the solid-state structure of 3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, revealing the presence of intermolecular hydrogen bonding and C–H···π interactions within the crystal lattice. []
NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the structure of synthesized compounds. For instance, 1H NMR, 13C NMR, and HRMS spectral analyses were employed to confirm the structure of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole. []
TRPV1 Antagonism: (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) acts as a potent transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a cation channel involved in pain signaling, and ABT-102 blocks its activation by noxious stimuli like capsaicin, acid, and heat. [] Similarly, (R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562) is another potent TRPV1 antagonist. Unlike other TRPV1 antagonists, AMG8562 does not cause hyperthermia, a common side effect associated with TRPV1 antagonism. []
PARP-1 Inhibition: 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118) acts as a highly selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 has shown promise in cancer therapy. []
Chirality: Many derivatives of 2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid are chiral molecules. The presence of chiral centers necessitates the separation and characterization of enantiomers, as they can exhibit different biological activities. For example, the enantiomers of 5-chloro-2-(2-(3,4-dihydroisoquinoline-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one (SYA 40247) were successfully separated using chiral HPLC. []
Solubility and Bioavailability: The solubility and bioavailability of these compounds are critical factors for their potential use as drugs. Researchers have made efforts to improve these properties. For instance, the incorporation of a trifluoroethyl group into the structure of a series of calcitonin gene-related peptide (CGRP) receptor antagonists, based on a (3R)-amino-(6S)-phenylcaprolactam core, significantly improved their oral bioavailability. []
Anti-inflammatory Agents: Amide derivatives of (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid showed promising anti-inflammatory activity in animal models. These compounds exhibited a longer duration of action and residual activity compared to the standard drug indomethacin. [] Another study highlighted the anti-inflammatory properties of [2,2-dimethyl-6-(4- chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000). []
Pain Management: TRPV1 antagonists, such as ABT-102 and AMG8562, show potential as novel analgesics for managing various pain conditions, including inflammatory pain and neuropathic pain. [, ]
Cancer Therapy: The development of PARP-1 inhibitors, such as NMS-P118, represents a promising strategy for cancer treatment. By inhibiting PARP-1, these compounds can enhance the efficacy of DNA-damaging chemotherapy and radiotherapy. []
Antioxidant Activity: Certain derivatives, such as (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), exhibited significant antioxidant activity in vitro. These findings suggest their potential application in preventing oxidative stress-related diseases. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6